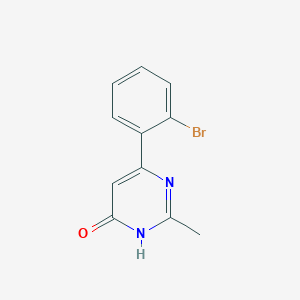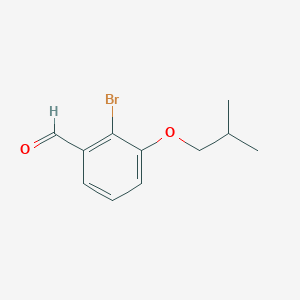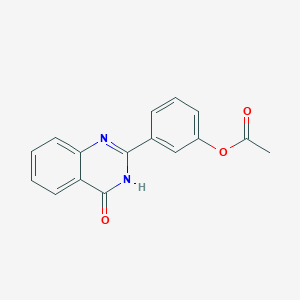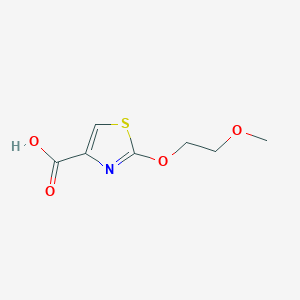
6-(2-溴苯基)-2-甲基嘧啶-4-醇
描述
6-(2-Bromophenyl)-2-methylpyrimidin-4-ol is an organic compound characterized by a bromophenyl group attached to a pyrimidinol ring
科学研究应用
Chemistry: In chemistry, 6-(2-Bromophenyl)-2-methylpyrimidin-4-ol is used as a building block for the synthesis of more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its unique structure allows it to interact with various biological targets, making it useful in drug discovery.
Medicine: In the medical field, the compound is being investigated for its potential therapeutic properties. It has shown promise in the treatment of certain diseases, such as cancer and inflammatory conditions.
Industry: In industry, 6-(2-Bromophenyl)-2-methylpyrimidin-4-ol is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it a valuable component in various industrial processes.
作用机制
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium–carbon bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which similar compounds are used, is a key process in the synthesis of various organic compounds .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the result is the formation of a new carbon–carbon bond .
Action Environment
The action environment can significantly influence the efficacy and stability of 6-(2-Bromophenyl)-2-methylpyrimidin-4-ol. For instance, the Suzuki–Miyaura cross-coupling reaction, in which similar compounds are used, is known to be exceptionally mild and functional group tolerant . .
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 2-bromophenol with appropriate reagents to form the pyrimidinol ring. One common method involves the use of a Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds under mild conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to optimize the synthesis.
化学反应分析
Types of Reactions: 6-(2-Bromophenyl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
相似化合物的比较
2-Bromophenol
2-Methylpyrimidin-4-ol
Other bromophenyl-substituted pyrimidinols
Uniqueness: 6-(2-Bromophenyl)-2-methylpyrimidin-4-ol stands out due to its specific combination of functional groups, which provides unique chemical and biological properties compared to similar compounds
属性
IUPAC Name |
4-(2-bromophenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-7-13-10(6-11(15)14-7)8-4-2-3-5-9(8)12/h2-6H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJCPBHHYLFUQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Cyclohexylmethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1489645.png)



![6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1489655.png)
![2-[(2-azanyl-6-oxidanylidene-3H-purin-9-yl)methoxy]ethyl 2-azanyl-3-methyl-butanoate hydrochloride](/img/structure/B1489656.png)
![2-({2-[(E)-1-(4-Hydroxyphenyl)ethylidene]hydrazino}carbonyl)benzoic acid](/img/structure/B1489657.png)

![4-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1489661.png)


![[3-(2-Hydroxyethoxy)-phenyl]-acetic acid methyl ester](/img/structure/B1489666.png)
![[5-(3-Chlorophenyl)-thiophen-2-yl]-methanol](/img/structure/B1489667.png)
![2-oxo-N-(pyridin-4-ylmethyl)-3-[2-(4-sulfamoylphenyl)hydrazinyl]indole-5-carboxamide](/img/structure/B1489668.png)
